molecular formula C12H11N3O2S B6506322 N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide CAS No. 1351622-89-3

N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide

Cat. No. B6506322
CAS RN: 1351622-89-3
M. Wt: 261.30 g/mol
InChI Key: NWBZQXXFLRKWPM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds often includes a pyrrolidinone ring, a carbamate group, and various other substituents . The exact structure of “N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide” would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactivity of “N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide” would likely depend on its specific structure. Compounds with similar structures have been used in the synthesis of various bioactive molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide” would depend on its specific structure. For example, “benzyl N-(5-oxopyrrolidin-3-yl)carbamate” is a solid at room temperature and has a molecular weight of 234.25 .

Mechanism of Action

Target of Action

The primary targets of N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide (F6210-0231) are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the pyrrolidinone and benzothiazole moieties . These structural elements are found in many bioactive compounds, indicating potential for diverse biological activity.

Mode of Action

Based on the structural elements, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Compounds containing similar structural elements have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that F6210-0231 may potentially influence a range of biochemical pathways.

Result of Action

The molecular and cellular effects of F6210-0231’s action are currently unknown. Given the diverse biological activities associated with compounds containing similar structural elements, it’s plausible that f6210-0231 could have a wide range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, the compound’s formulation and route of administration can also influence its efficacy .

properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-10-5-7(6-13-10)14-11(17)12-15-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBZQXXFLRKWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-oxopyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide

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